N-(3-Oxobutanoyl)-L-phenylalanine
Description
N-(3-Oxobutanoyl)-L-phenylalanine is a modified amino acid derivative where a 3-oxobutanoyl group is acylated to the α-amino group of L-phenylalanine. This structural modification enhances its physicochemical properties, such as solubility and metabolic stability, compared to unmodified phenylalanine. The 3-oxobutanoyl moiety introduces a ketone functional group, which may influence its reactivity and biological interactions, particularly in enzymatic or receptor-binding contexts.
Properties
CAS No. |
17667-55-9 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S)-2-(3-oxobutanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-9(15)7-12(16)14-11(13(17)18)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
JNJOVFOMTWYMGA-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)CC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxobutanoyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with 3-oxobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxobutanoyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylalanine residue can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various N-acyl derivatives.
Scientific Research Applications
N-(3-Oxobutanoyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Oxobutanoyl)-L-phenylalanine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its molecular targets include enzymes like aminoacyl-tRNA synthetases and transaminases, which play crucial roles in protein synthesis and amino acid metabolism.
Comparison with Similar Compounds
N-Phthaloyl-L-phenylalanine
- Structure : Features a phthalimide group (two fused benzene rings with ketone groups) attached to phenylalanine.
- Applications : Widely used as a synthetic intermediate for polyimides, which are high-performance polymers .
- Key Differences: The rigid, aromatic phthaloyl group increases hydrophobicity and steric hindrance compared to the smaller, more flexible 3-oxobutanoyl group. This impacts solubility and bioavailability.
N-(Carbobenzyloxy)-L-phenylalanine
- Structure : Contains a benzyloxycarbonyl (Cbz) protecting group.
- Applications : Serves as a precursor in peptide synthesis and exhibits antiproliferative activity against cancer cells (e.g., IC₅₀ values < 10 μM in HeLa and MCF-7 cell lines) .
- Key Differences: The Cbz group is enzymatically labile, enabling controlled deprotection in drug delivery systems. The 3-oxobutanoyl group lacks this lability but may offer unique metabolic stability.
N-[(Trimethylamineboryl)-carbonyl]-L-phenylalanine Methylester
- Structure : Incorporates a boron-containing trimethylamineboryl group.
- Pharmacological Activity : Metabolites like L-phenylalanine methylester reduce serum cholesterol by 39% and exhibit anti-inflammatory effects (50% reduction in writhing reflex in mice) .
- Key Differences: The boron atom in this derivative enhances its interaction with biological targets, whereas the 3-oxobutanoyl group may prioritize ketone-mediated interactions.
Heterocyclic Derivatives: Triazole and Thiadiazole Modifications
1,2,4-Triazole-Phenylalanine Derivatives
1,3,4-Thiadiazole-Phenylalanine Derivatives
- Structure : Thiadiazole rings conjugated to phenylalanine.
- Toxicity : Low acute toxicity (LD₅₀ > 1,000 mg/kg in rodents) .
Parent Compound and Enzyme Interactions
L-Phenylalanine
- Activity : Acts as an uncompetitive inhibitor of human placental alkaline phosphatase (80% enzyme inhibition at 5 mM) .
Data Tables
Table 1: Pharmacological Activities of Selected Derivatives
Table 2: Structural and Functional Comparison
| Feature | N-(3-Oxobutanoyl)-L-phenylalanine | N-Phthaloyl-L-phenylalanine | N-(Carbobenzyloxy)-L-phenylalanine |
|---|---|---|---|
| Functional Group | Ketone | Phthalimide | Benzyloxycarbonyl |
| Solubility | Moderate | Low | Moderate |
| Bioactivity Focus | Underexplored | Polymer synthesis | Anticancer |
| Metabolic Stability | High | High | Labile |
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